molecular formula C7H8N4O B6149314 5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1368240-71-4

5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B6149314
CAS No.: 1368240-71-4
M. Wt: 164.16 g/mol
InChI Key: RVVUKPZMRXADGH-UHFFFAOYSA-N
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Description

5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for various pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction typically occurs in dry toluene at 140°C, resulting in good-to-excellent yields .

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .

Industrial Production Methods

For industrial-scale production, the microwave-mediated synthesis method is preferred due to its efficiency and scalability. The reaction conditions can be optimized to ensure high yields and purity of the final product. Additionally, the use of eco-friendly reagents and conditions aligns with green chemistry principles, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles like amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazolopyridines .

Scientific Research Applications

5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and diabetes.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It has been shown to act as an inverse agonist for RORγt, an inhibitor of PHD-1, and a modulator of JAK1 and JAK2 pathways. These interactions lead to various biological effects, including anti-inflammatory, antiproliferative, and immunomodulatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine imparts unique chemical and biological properties. This functional group enhances its solubility and reactivity, making it a versatile compound for various applications. Additionally, its ability to modulate multiple biological pathways sets it apart from other similar compounds .

Properties

CAS No.

1368240-71-4

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H8N4O/c1-12-6-4-2-3-5-9-7(8)10-11(5)6/h2-4H,1H3,(H2,8,10)

InChI Key

RVVUKPZMRXADGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=NN21)N

Purity

95

Origin of Product

United States

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